molecular formula C17H20N2O3S B12179382 6-{[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}hexanoic acid

6-{[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}hexanoic acid

Cat. No.: B12179382
M. Wt: 332.4 g/mol
InChI Key: XJGYKWBRYAZYGL-UHFFFAOYSA-N
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Description

6-{[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}hexanoic acid is a complex organic compound that features a thiazole ring, a phenyl group, and a hexanoic acid chain. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}hexanoic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The phenyl group is introduced via a Friedel-Crafts acylation reaction. The hexanoic acid chain is then attached through an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch synthesis and automated systems for the coupling reactions. Purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

6-{[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution can occur on the phenyl ring, while nucleophilic substitution can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic substitution on the phenyl ring can be facilitated by reagents like bromine or nitric acid, while nucleophilic substitution on the thiazole ring can be achieved using nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl or thiazole derivatives.

Scientific Research Applications

6-{[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of the thiazole ring.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-{[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}hexanoic acid is largely dependent on its interaction with biological targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the hexanoic acid chain can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiazole: Lacks the acetyl and hexanoic acid groups, making it less complex.

    4-Phenylthiazole-2-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the thiazole ring.

    6-{[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}hexanoic acid: Similar structure but with a methyl group instead of a phenyl group on the thiazole ring.

Uniqueness

6-{[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}hexanoic acid is unique due to the combination of the thiazole ring, phenyl group, and hexanoic acid chain, which together confer specific chemical and biological properties

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

6-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C17H20N2O3S/c20-15(18-10-6-2-5-9-16(21)22)11-14-12-23-17(19-14)13-7-3-1-4-8-13/h1,3-4,7-8,12H,2,5-6,9-11H2,(H,18,20)(H,21,22)

InChI Key

XJGYKWBRYAZYGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCCCCCC(=O)O

Origin of Product

United States

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